molecular formula C22H19Cl2N3O4 B11472108 5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11472108
M. Wt: 460.3 g/mol
InChI Key: NTZUEOGWVSRAGH-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include dichlorobenzene, dimethoxybenzene, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
  • 2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile
  • (3,4-dichlorophenyl)(2,5-dimethoxyphenyl)methanamine

Uniqueness

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichlorophenyl and dimethoxyphenyl groups, along with the pyrrolo[3,4-d]pyrimidine core, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19Cl2N3O4

Molecular Weight

460.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19Cl2N3O4/c1-25-16-11-27(13-6-8-17(30-3)18(10-13)31-4)20(14-7-5-12(23)9-15(14)24)19(16)21(28)26(2)22(25)29/h5-11H,1-4H3

InChI Key

NTZUEOGWVSRAGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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